molecular formula C34H30O10 B020953 (3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one CAS No. 79426-51-0

(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one

Cat. No.: B020953
CAS No.: 79426-51-0
M. Wt: 598.6 g/mol
InChI Key: HLVSLAAHFAXHHP-ANFUHZJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-39183A is an active component of the A-39183 antibiotic complex produced by aerobic fermentation of Streptomyces NRRL 12049.1 It has activity against penicillin-resistant S. aureus 3055 and S. faecalis X66 (MICs = 32 and 32 μg/ml, respectively) and a variety of Gram-positive and Gram-negative anaerobic bacteria (MICs = 16-128 μg/ml) in an agar dilution assay.
A 39183A is a rare 9,9/'-bianthryl antibiotic related to setomimycin isolated from a strain of Streptomyces by researchers at Eli Lilly, USA, in 1981. A 39183A has broad spectrum antibiotic activity against both susceptible and resistant isolates including many anaerobic species.

Mechanism of Action

Target of Action

A 39183A, also known as (3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one, primarily targets Mg+ and Ca+ ions . These ions play crucial roles in various cellular processes, including signal transduction, enzyme activity regulation, and maintaining cell structure .

Mode of Action

A 39183A acts as an ionophore , aiding the partitioning of Mg+ and Ca+ ions into organic solvents and transport of ferric ions into mitochondria . This interaction alters the ion concentration within the cell, disrupting normal cellular processes .

Biochemical Pathways

The compound’s ability to transport ferric ions into mitochondria suggests it may influence pathways involving iron metabolism and mitochondrial function .

Pharmacokinetics

Information on the ADME properties of A 39183A is limited. It is known that the compound is soluble in ethanol, methanol, dmf, and dmso , which could influence its absorption and distribution within the body.

Result of Action

A 39183A has broad-spectrum antibiotic activity against both susceptible and resistant isolates, including many anaerobic species . This suggests that the compound’s ionophoric action can lead to the disruption of essential cellular processes in these organisms, resulting in their inhibition or death .

Action Environment

The action, efficacy, and stability of A 39183A can be influenced by various environmental factors. For instance, the compound’s solubility in various solvents suggests that its activity could be affected by the lipid composition of cell membranes . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity .

Properties

IUPAC Name

(3S,4S)-4-acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30O10/c1-13(35)29-27-23(15-7-5-9-17(37)21(15)31(41)25(27)19(39)11-33(29,3)43)24-16-8-6-10-18(38)22(16)32(42)26-20(40)12-34(4,44)30(14(2)36)28(24)26/h5-10,29-30,37-38,41-44H,11-12H2,1-4H3/t29-,30-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVSLAAHFAXHHP-ANFUHZJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C2=C(C3=C(C(=CC=C3)O)C(=C2C(=O)CC1(C)O)O)C4=C5C(C(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1C2=C(C3=C(C(=CC=C3)O)C(=C2C(=O)C[C@]1(C)O)O)C4=C5[C@@H]([C@@](CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one
Reactant of Route 2
(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one
Reactant of Route 3
(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one
Reactant of Route 4
(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one
Reactant of Route 5
(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one
Reactant of Route 6
(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one
Customer
Q & A

Q1: What is the origin of (3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one (A-39183A)?

A1: this compound (A-39183A) was isolated from the marine-sponge-derived actinomycete Streptomyces fumigatiscleroticus HDN10255. []

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